molecular formula C42H27N3 B14139326 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole

9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole

Cat. No.: B14139326
M. Wt: 573.7 g/mol
InChI Key: UNYATSHCUUGJIO-UHFFFAOYSA-N
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Description

9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole: is a complex organic compound that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple carbazole units, which are known for their excellent photochemical and thermal stability, as well as their ability to transport holes efficiently. These properties make it a valuable material in various fields, including organic electronics and optoelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole typically involves the use of Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitated by a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole are not widely documented, the general approach would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens can be introduced into the aromatic rings.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Biology and Medicine: While specific biological and medicinal applications are less documented, compounds containing carbazole units have shown potential in medicinal chemistry due to their biological activity. They are being explored for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is primarily used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its excellent hole-transporting properties enhance the efficiency and stability of these devices .

Mechanism of Action

The mechanism of action of 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole in optoelectronic applications involves its ability to transport holes efficiently. The compound’s molecular structure allows for the delocalization of π-electrons across the carbazole units, facilitating the movement of positive charges (holes) through the material. This property is crucial for the performance of OLEDs, where efficient hole transport is necessary for high device efficiency and stability .

Comparison with Similar Compounds

Uniqueness: 9-(4-(9H-Carbazol-9-yl)phenyl)-9H-3,9’-bicarbazole is unique due to its specific arrangement of carbazole units, which provides it with distinct electronic properties. This arrangement enhances its ability to transport holes and makes it particularly suitable for use in high-performance optoelectronic devices .

Properties

Molecular Formula

C42H27N3

Molecular Weight

573.7 g/mol

IUPAC Name

3-carbazol-9-yl-9-(4-carbazol-9-ylphenyl)carbazole

InChI

InChI=1S/C42H27N3/c1-6-16-37-31(11-1)32-12-2-7-17-38(32)43(37)28-21-23-29(24-22-28)44-41-20-10-5-15-35(41)36-27-30(25-26-42(36)44)45-39-18-8-3-13-33(39)34-14-4-9-19-40(34)45/h1-27H

InChI Key

UNYATSHCUUGJIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15

Origin of Product

United States

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